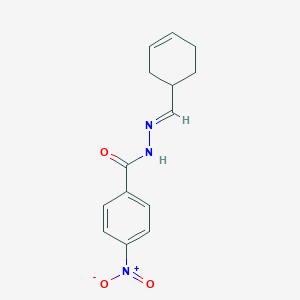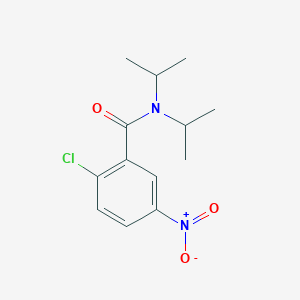![molecular formula C18H20ClN3O2 B5829794 4-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol](/img/structure/B5829794.png)
4-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol, also known as CB-154, is a chemical compound with potential therapeutic applications. It belongs to the class of benzodiazepine receptor agonists and has been studied extensively for its pharmacological properties.
Mecanismo De Acción
4-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol acts as a benzodiazepine receptor agonist, binding to specific receptors in the brain and nervous system. This results in an increase in the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), which leads to sedative and anxiolytic effects.
Biochemical and Physiological Effects:
4-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol has been shown to have a number of biochemical and physiological effects, including:
- Increased GABAergic neurotransmission
- Decreased glutamatergic neurotransmission
- Antioxidant and anti-inflammatory properties
- Inhibition of cancer cell growth
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol in lab experiments is its well-characterized pharmacological properties, which make it a useful tool for studying the benzodiazepine receptor system and its effects on various physiological processes.
One limitation of using 4-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol is its relatively low potency compared to other benzodiazepine receptor agonists. This may make it less effective in certain experimental settings where higher potency compounds are required.
List of
Direcciones Futuras
1. Investigating the potential of 4-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol as a treatment for anxiety disorders in clinical trials.
2. Studying the neuroprotective effects of 4-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
3. Investigating the potential of 4-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol as a chemotherapeutic agent in animal models of cancer.
4. Developing more potent analogs of 4-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol for use in experimental settings where higher potency compounds are required.
5. Investigating the potential of 4-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol as a treatment for other psychiatric disorders such as depression and schizophrenia.
Métodos De Síntesis
4-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol can be synthesized using a multi-step process that involves the reaction of 2-chlorobenzylamine with 4-formylcatechol followed by the addition of piperazine and formaldehyde. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
4-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol has been studied for its potential therapeutic applications in various fields such as psychiatry, neurology, and oncology. It has been shown to have anxiolytic and sedative effects in animal models, and has been investigated as a potential treatment for anxiety disorders such as generalized anxiety disorder and panic disorder.
In neurology, 4-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol has been studied for its potential neuroprotective effects in conditions such as Alzheimer's disease and Parkinson's disease. It has been shown to have antioxidant and anti-inflammatory properties, which may help to protect neurons from damage and improve cognitive function.
In oncology, 4-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol has been investigated for its potential anticancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in animal models, and may have potential as a chemotherapeutic agent.
Propiedades
IUPAC Name |
4-[[4-[(2-chlorophenyl)methyl]piperazin-1-yl]iminomethyl]benzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c19-17-4-2-1-3-15(17)13-21-7-9-22(10-8-21)20-12-14-5-6-16(23)11-18(14)24/h1-6,11-12,23-24H,7-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHAMAUHEJHNFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)N=CC3=C(C=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-7-[(1-naphthyloxy)methyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5829721.png)



![2-(4-methoxyphenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5829769.png)
![1-[2-(2-chloro-5-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5829771.png)

![2-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}benzoic acid](/img/structure/B5829780.png)
![4-fluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5829797.png)

![methyl 2-[(3-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5829810.png)

![7-[(3-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5829823.png)